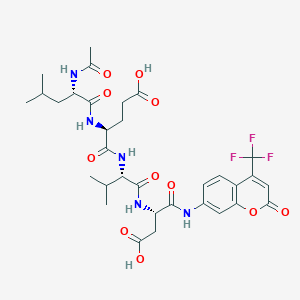

Ac-Leu-Glu-Val-Asp-AFC

Descripción general

Descripción

N-acetil-L-leucil-L-α-glutamil-L-valil-N-[2-oxo-4-(trifluorometil)-2H-1-benzopiran-7-il]-L-α-asparagina, comúnmente conocido como Ac-LEVD-AFC, es un sustrato fluorogénico para la caspasa-4. Este compuesto se utiliza ampliamente en la investigación bioquímica para estudiar la actividad de la caspasa-4, una enzima involucrada en el proceso de apoptosis (muerte celular programada). Tras la escisión enzimática por la caspasa-4, el compuesto libera 7-amino-4-trifluorometilcumarina, que se puede cuantificar a través de sus propiedades de fluorescencia .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-acetil-L-leucil-L-α-glutamil-L-valil-N-[2-oxo-4-(trifluorometil)-2H-1-benzopiran-7-il]-L-α-asparagina implica el ensamblaje paso a paso de la cadena peptídica seguido de la unión del grupo fluorogénico. El proceso normalmente incluye:

Síntesis de Péptidos: La cadena peptídica se sintetiza utilizando técnicas de síntesis de péptidos en fase sólida (SPPS). Esto implica la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina.

Acoplamiento del Grupo Fluorogénico: El grupo fluorogénico, 7-amino-4-trifluorometilcumarina, se acopla a la cadena peptídica utilizando reactivos de acoplamiento de péptidos estándar como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt).

Desprotección y Escisión: El producto final se obtiene desprotegiendo el péptido y escindiéndolo de la resina utilizando ácido trifluoroacético (TFA).

Métodos de Producción Industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Se emplean sintetizadores de péptidos automatizados y sistemas de purificación de alto rendimiento para garantizar un alto rendimiento y pureza.

Tipos de Reacciones:

Escisión Enzimática: La reacción principal de interés es la escisión enzimática por la caspasa-4, que libera el grupo fluorogénico.

Hidrólisis: El compuesto puede sufrir hidrólisis en condiciones ácidas o básicas, lo que lleva a la ruptura de los enlaces peptídicos.

Reactivos y Condiciones Comunes:

Escisión Enzimática: Enzima caspasa-4, pH fisiológico (7.4) y soluciones tampón.

Hidrólisis: Condiciones ácidas (HCl) o básicas (NaOH).

Principales Productos Formados:

7-amino-4-trifluorometilcumarina: Liberado tras la escisión enzimática por la caspasa-4.

Fragmentos de Péptidos: Resultantes de la hidrólisis de los enlaces peptídicos.

Aplicaciones Científicas De Investigación

Biochemical Assays

Ac-Leu-Glu-Val-Asp-AFC serves as a substrate in enzyme assays, especially for proteases. The specific cleavage of this compound by proteolytic enzymes allows researchers to study enzyme kinetics and activity effectively. The release of the fluorescent product upon cleavage provides a quantitative measure of enzyme function, making it a valuable tool in biochemical research .

Drug Discovery

In pharmaceutical research, this compound is employed to screen potential drug candidates. By evaluating the interactions between drug compounds and target enzymes, researchers can identify promising therapeutic agents. This application is crucial for developing new treatments for various diseases, including cancer and neurodegenerative disorders .

Cell Biology

This compound is instrumental in cell signaling studies. It helps scientists understand how cells communicate and respond to different stimuli, which is vital for research in cancer biology and regenerative medicine. The ability to monitor enzyme activity within cells can provide insights into cellular responses and pathological conditions .

Diagnostic Tools

This compound is utilized in developing diagnostic assays for various diseases. Its capability to indicate enzyme presence or activity can lead to early detection of conditions such as cancer or metabolic disorders. This application enhances the sensitivity and specificity of diagnostic tests, contributing to better patient outcomes .

Protein Engineering

Researchers use this compound to design and test modified proteins. By assessing how alterations affect protein stability and activity, scientists can develop more effective biotechnological applications, including enzyme replacement therapies and novel therapeutics .

Case Study 1: Enzyme Kinetics

In a study examining the kinetics of caspase enzymes, this compound was used as a substrate to measure caspase-3 activity in various cellular models. The study demonstrated that the compound could effectively quantify caspase activity in response to apoptotic stimuli, providing insights into the mechanisms of programmed cell death .

Case Study 2: Drug Screening

A pharmaceutical study utilized this compound to evaluate the efficacy of novel inhibitors targeting caspase-3 and caspase-9. The results indicated that specific inhibitors significantly reduced enzymatic activity, highlighting the compound's utility in drug discovery processes aimed at apoptosis regulation .

Comparative Data Table

| Application | Description | Key Benefits |

|---|---|---|

| Biochemical Assays | Substrate for protease assays | Quantitative measurement of enzyme activity |

| Drug Discovery | Screening potential drug candidates | Identification of therapeutic agents |

| Cell Biology | Studies on cell signaling mechanisms | Insights into cellular responses |

| Diagnostic Tools | Development of assays for disease detection | Enhanced sensitivity and specificity |

| Protein Engineering | Design and modification of proteins | Improved stability and functionality |

Mecanismo De Acción

El compuesto ejerce sus efectos a través del siguiente mecanismo:

Escisión Enzimática: La caspasa-4 reconoce y escinde el enlace peptídico entre el residuo de ácido aspártico y el grupo fluorogénico.

Detección de Fluorescencia: La escisión libera 7-amino-4-trifluorometilcumarina, que fluorece al excitarse a 400 nm y emite luz a 505 nm. Esta fluorescencia se puede cuantificar para medir la actividad de la caspasa-4.

Compuestos Similares:

- N-acetil-L-tirosil-L-valil-L-alanil-L-aspartil-7-amido-4-trifluorometilcumarina

- N-acetil-L-aspartil-L-glutamil-L-valil-L-aspartil-7-amido-4-trifluorometilcumarina

- N-acetil-L-lisil-L-prolil-L-arginil-7-amido-4-trifluorometilcumarina

Comparación:

- Especificidad: N-acetil-L-leucil-L-α-glutamil-L-valil-N-[2-oxo-4-(trifluorometil)-2H-1-benzopiran-7-il]-L-α-asparagina es reconocida y escindida específicamente por la caspasa-4, lo que la convierte en una herramienta valiosa para estudiar esta enzima.

- Propiedades de Fluorescencia: El grupo fluorogénico, 7-amino-4-trifluorometilcumarina, proporciona alta sensibilidad y especificidad en ensayos basados en fluorescencia.

- Aplicaciones: Si bien se utilizan compuestos similares para estudiar otras caspasas y proteasas, N-acetil-L-leucil-L-α-glutamil-L-valil-N-[2-oxo-4-(trifluorometil)-2H-1-benzopiran-7-il]-L-α-asparagina es única en su aplicación para ensayos de actividad de la caspasa-4.

Comparación Con Compuestos Similares

- N-acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amido-4-trifluoromethylcoumarin

- N-acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amido-4-trifluoromethylcoumarin

- N-acetyl-L-lysyl-L-prolyl-L-arginyl-7-amido-4-trifluoromethylcoumarin

Comparison:

- Specificity: N-acetyl-L-leucyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine is specifically recognized and cleaved by caspase-4, making it a valuable tool for studying this enzyme.

- Fluorescence Properties: The fluorogenic group, 7-amino-4-trifluoromethylcoumarin, provides high sensitivity and specificity in fluorescence-based assays.

- Applications: While similar compounds are used to study other caspases and proteases, N-acetyl-L-leucyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine is unique in its application for caspase-4 activity assays.

Actividad Biológica

Ac-Leu-Glu-Val-Asp-AFC (Ac-LEVD-AFC) is a fluorogenic substrate specifically designed for the detection of caspase activity, particularly caspase-8, which plays a crucial role in the apoptotic process. This compound is utilized extensively in biochemical assays to study apoptosis and other cellular processes. The release of the fluorescent product, 7-amino-4-trifluoromethylcoumarin (AFC), upon substrate cleavage allows for quantitative measurement of caspase activity.

| Property | Value |

|---|---|

| CAS Number | 210345-02-1 |

| Molecular Weight | 729.67 g/mol |

| Purity | >96% |

| Storage Conditions | -20 °C or below |

This compound is characterized by its sequence, which includes the amino acids Leucine (Leu), Glutamic acid (Glu), Valine (Val), and Aspartic acid (Asp), making it a tetrapeptide substrate that mimics natural caspase substrates.

Caspases are cysteine proteases that play essential roles in programmed cell death (apoptosis). The cleavage of this compound by caspases results in the release of AFC, which can be detected via fluorescence. This property is exploited in various experimental setups to measure caspase activity in different biological contexts, including cancer research and neurodegenerative diseases.

Research Findings

- Caspase Activation Studies : In studies assessing apoptotic pathways, this compound has been shown to effectively quantify caspase-8 activity in response to various apoptotic stimuli. For instance, one study demonstrated that treatment with staurosporin led to a significant increase in caspase-3 and -8 activities, indicating robust apoptotic signaling pathways activated by this substrate .

- Comparative Substrate Analysis : Research comparing different fluorogenic substrates revealed that this compound exhibited distinct cleavage patterns when tested against various caspases. It was found to be more selective for caspase-8 compared to other substrates like Ac-DEVD-AFC .

- Fluorescence Assays : The fluorescence intensity generated from the cleavage of this compound can be quantitatively measured using spectrophotometry, providing a reliable method for assessing caspase activity across different experimental conditions .

Case Study 1: Apoptosis Induction in Lens Epithelial Cells

In a study examining apoptosis in bovine lens epithelial cells treated with staurosporin, researchers utilized this compound to monitor caspase activation. The results indicated a dose-dependent increase in fluorescence correlating with cell death, establishing a direct link between caspase activity and apoptosis .

Case Study 2: Cancer Research Applications

This compound has been employed in cancer research to investigate the efficacy of novel therapeutic agents that induce apoptosis in cancer cells. In vitro assays showed increased caspase-8 activity upon treatment with these agents, highlighting its utility as a biomarker for therapeutic efficacy .

Análisis De Reacciones Químicas

Enzymatic Cleavage Mechanism

Ac-LEVD-AFC undergoes specific proteolytic cleavage by caspase-4 at the Asp residue within its Leu-Glu-Val-Asp sequence . This reaction releases 7-amino-4-trifluoromethylcoumarin (AFC) , a fluorophore detectable at excitation/emission maxima of 400 nm/505 nm .

Key Reaction Steps:

-

Substrate Binding : Caspase-4 recognizes the tetrapeptide sequence (LEVD).

-

Cleavage : Hydrolysis occurs C-terminal to aspartic acid (Asp).

-

Fluorophore Release : Free AFC emits fluorescence proportional to enzymatic activity .

Reaction Parameters and Kinetics

The substrate’s utility depends on controlled experimental conditions:

Fluorogenic Reaction Products

The cleavage reaction generates quantifiable fluorescence:

| Property | AFC Fluorophore Characteristics | Source |

|---|---|---|

| Excitation/Emission Maxima | 400 nm / 505 nm | |

| Detection Limit | ~25–50 µM substrate concentration | |

| Signal Stability | Linear for 60–90 minutes post-cleavage |

Selectivity and Cross-Reactivity

While primarily a caspase-4 substrate, Ac-LEVD-AFC shows minimal cross-reactivity:

Chemical Stability and Handling

The compound’s integrity under storage and experimental conditions:

| Condition | Stability Outcome | Source |

|---|---|---|

| Solubility | 10 mg/mL in DMSO; avoid aqueous buffers | |

| Freeze-Thaw Cycles | Degrades after >3 cycles; store at -20°C | |

| Long-Term Storage | Stable ≥6 months at -80°C |

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40F3N5O11/c1-14(2)10-21(36-16(5)41)30(49)38-20(8-9-24(42)43)28(47)40-27(15(3)4)31(50)39-22(13-25(44)45)29(48)37-17-6-7-18-19(32(33,34)35)12-26(46)51-23(18)11-17/h6-7,11-12,14-15,20-22,27H,8-10,13H2,1-5H3,(H,36,41)(H,37,48)(H,38,49)(H,39,50)(H,40,47)(H,42,43)(H,44,45)/t20-,21-,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETZKXHXYOHAAN-LFYAFONDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40F3N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.